molecular formula C15H12ClN3O2S2 B2928828 N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]-4-chlorobenzene-1-sulfonamide CAS No. 438030-35-4

N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]-4-chlorobenzene-1-sulfonamide

Cat. No.: B2928828
CAS No.: 438030-35-4
M. Wt: 365.85
InChI Key: DGRGWSBGZDWGAX-UHFFFAOYSA-N
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Description

N-[4-(2-Amino-1,3-thiazol-4-yl)phenyl]-4-chlorobenzene-1-sulfonamide (CAS 438030-35-4) is a high-purity chemical compound supplied for research purposes only. This molecule, with the molecular formula C15H12ClN3O2S2 and a molecular weight of 365.86, belongs to the class of 2-aminothiazole derivatives, which are recognized as promising scaffolds in medicinal chemistry and drug discovery research due to their wide range of pharmacological applications . Recent scientific investigations have highlighted the significant potential of 2-aminothiazole sulfonamide analogs as potent enzyme inhibitors . Specifically, related compounds within this structural class have demonstrated strong, dose-dependent inhibition of the urease enzyme, which is a key target for therapeutic interventions against conditions like peptic ulcers and urolithiasis, as well as for addressing environmental and agricultural issues related to urea fertilization . Compounds featuring the 2-aminothiazole core have also been extensively studied for their inhibitory effects on other enzymes, such as α-glucosidase and α-amylase, indicating their value in metabolic disorder research . Furthermore, in silico predictions for similar molecules suggest favorable drug-like properties, including high gastrointestinal absorption and metabolic stability, making them attractive candidates for further hit-to-lead optimization . This product is intended for research use by qualified laboratory professionals and is not for diagnostic, therapeutic, or any other human use. Researchers can leverage this compound in various biochemical and pharmacological studies, particularly in the development of novel enzyme inhibitors.

Properties

IUPAC Name

N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]-4-chlorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3O2S2/c16-11-3-7-13(8-4-11)23(20,21)19-12-5-1-10(2-6-12)14-9-22-15(17)18-14/h1-9,19H,(H2,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGRGWSBGZDWGAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)N)NS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]-4-chlorobenzene-1-sulfonamide, also known by its CAS number 438030-35-4, is a compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound's molecular formula is C15H12ClN3O2S2C_{15}H_{12}ClN_3O_2S_2, which indicates the presence of a sulfonamide group and a thiazole moiety. The structure is characterized by:

  • Thiazole Ring : Contributing to its biological activity.
  • Chlorobenzene Group : Enhancing lipophilicity and potentially improving membrane permeability.

This compound exhibits several biological activities primarily through the inhibition of specific enzymes:

  • Fructose-1,6-bisphosphatase Inhibition : This enzyme plays a crucial role in gluconeogenesis. Inhibition may lead to alterations in glucose metabolism, which can be beneficial in conditions like diabetes .
  • Leukotriene A-4 Hydrolase Inhibition : This enzyme is involved in the production of leukotrienes, which are mediators of inflammation. By inhibiting this enzyme, the compound may exert anti-inflammatory effects .

Biological Activity and Therapeutic Potential

The biological activities of this compound have been explored in various studies:

  • Antimicrobial Activity : Research indicates that sulfonamides have broad-spectrum antimicrobial properties. The thiazole moiety enhances this activity by interfering with bacterial folate synthesis .
  • Anti-inflammatory Effects : Through the inhibition of leukotriene pathways, this compound may reduce inflammation and associated symptoms in conditions such as asthma or rheumatoid arthritis .
  • Anticancer Properties : Preliminary studies suggest that compounds with similar structures may exhibit anticancer activity by inducing apoptosis in cancer cells. Further research is needed to confirm these effects specifically for this compound.

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AntimicrobialInhibition of folate synthesis
Anti-inflammatoryInhibition of leukotriene synthesis
AnticancerInduction of apoptosis

Case Study Analysis

A study published in Pharmaceutical Research investigated the effects of similar thiazole derivatives on cancer cell lines. The results indicated that these compounds could significantly inhibit cell proliferation and induce apoptosis through mitochondrial pathways. While this specific study did not focus on this compound, it provides a basis for further exploration into its anticancer potential.

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Mirabegron (β3-Adrenergic Agonist)

  • Structure: Mirabegron (C₂₁H₂₄N₄O₂S) contains a 2-amino-1,3-thiazol-4-yl group linked to an acetamide side chain and a β-hydroxy-phenethylamine moiety .
  • Key Differences :
    • The target compound replaces Mirabegron’s acetamide and β-hydroxy-phenethylamine groups with a 4-chlorobenzenesulfonamide.
    • Mirabegron’s molecular weight (396.51 g/mol) is comparable to the target compound (estimated ~396.92 g/mol based on formula C₁₅H₁₃ClN₄O₂S₂).
  • Functional Impact :
    • Mirabegron’s β3-adrenergic agonism relies on its acetamide and phenethylamine groups for receptor interaction . The sulfonamide in the target compound may instead favor interactions with sulfonamide-sensitive targets (e.g., carbonic anhydrases or COX enzymes).

Oxadiazole-Thiazole Derivatives (Compounds 7c–7f)

  • Structure: Compounds 7c–7f (e.g., 7c: C₁₆H₁₇N₅O₂S₂) feature a 1,3,4-oxadiazole core conjugated to a 2-aminothiazole and propanamide groups .
  • Key Differences :
    • The target compound lacks the oxadiazole ring but incorporates a sulfonamide group, enhancing polarity.
    • Melting points for 7c–7f (134–178°C) suggest moderate crystallinity, while the target compound’s sulfonamide may increase melting point due to stronger intermolecular forces.
  • Functional Impact :
    • Oxadiazoles are metabolically stable but may reduce solubility compared to sulfonamides. The sulfonamide in the target compound could improve aqueous solubility .

N-(2-Chloro-4-{[4-(2-methyl-1,3-thiazol-4-yl)phenyl]sulfamoyl}phenyl)acetamide

  • Structure: This compound (C₁₈H₁₆ClN₃O₃S₂) shares a sulfamoyl group and thiazole ring with the target compound but substitutes the 2-amino group on thiazole with a methyl group .
  • Molecular weight (429.92 g/mol) is higher due to the additional acetamide and methyl substituents.
  • Functional Impact: The 2-amino group in the target compound may enhance binding to enzymatic or receptor targets through hydrogen bonding .

Physicochemical and Pharmacokinetic Properties

Table 1: Comparative Analysis of Key Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups LogP* Solubility (Predicted)
Target Compound C₁₅H₁₃ClN₄O₂S₂ 396.92 Sulfonamide, 2-aminothiazole ~2.1 Moderate (polar groups)
Mirabegron C₂₁H₂₄N₄O₂S 396.51 Acetamide, β-hydroxy-phenethylamine 2.8 Low (lipophilic tail)
Compound 7c C₁₆H₁₇N₅O₂S₂ 375.47 Oxadiazole, propanamide ~3.0 Low (non-polar core)
N-(2-Chloro-4-sulfamoyl derivative C₁₈H₁₆ClN₃O₃S₂ 429.92 Sulfamoyl, methylthiazole ~2.5 Moderate

*LogP estimated using fragment-based methods.

  • Key Observations: The target compound’s sulfonamide and amino groups likely improve solubility over Mirabegron and 7c, which have lipophilic moieties. The 2-aminothiazole moiety may enhance target binding compared to methylthiazole derivatives .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]-4-chlorobenzene-1-sulfonamide, and what analytical methods validate its purity?

  • Methodology : The compound can be synthesized via a multi-step approach:

  • Step 1 : Coupling of 4-chlorobenzenesulfonyl chloride with 4-aminophenyl derivatives under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide core .
  • Step 2 : Cyclization of the thiazole ring using thiourea or thioamide precursors in the presence of α-haloketones or α-bromoacetophenone derivatives .
  • Validation : Confirm purity via HPLC (≥98%), NMR (¹H/¹³C for aromatic and sulfonamide protons), and mass spectrometry (e.g., ESI-MS for molecular ion peak matching theoretical mass) .

Q. How does the compound’s structure influence its biological activity, particularly in antimicrobial or anticancer studies?

  • Methodology :

  • The 1,3-thiazole moiety is known to enhance bioactivity by interacting with cellular targets (e.g., kinase inhibition). The 4-chlorophenylsulfonamide group contributes to lipophilicity and membrane permeability .
  • For antimicrobial assays: Use MIC (Minimum Inhibitory Concentration) testing against Gram-positive/negative bacteria. For anticancer studies, employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound for target-specific applications?

  • Methodology :

  • Modifications : Introduce substituents at the thiazole’s 2-amino group (e.g., alkylation or acylation) or replace the 4-chlorophenyl group with fluorinated or electron-withdrawing groups to enhance binding affinity .
  • Evaluation : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like carbonic anhydrase or tyrosine kinases. Validate with in vitro enzymatic assays .

Q. What experimental strategies resolve contradictions in reported reaction yields or bioactivity data?

  • Methodology :

  • Reaction Optimization : Screen solvents (DMF vs. THF) and catalysts (e.g., Pd/C for coupling reactions) to improve reproducibility. Monitor intermediates via TLC or in-situ IR .
  • Bioactivity Discrepancies : Replicate assays under standardized conditions (e.g., ATP levels in cell viability tests) and use orthogonal methods (e.g., SPR for binding kinetics vs. cellular assays) .

Q. How can crystallographic data clarify conformational flexibility or polymorphism in this compound?

  • Methodology :

  • Grow single crystals via slow evaporation (solvent: DMSO/EtOH) and collect X-ray diffraction data (e.g., Cu-Kα radiation). Analyze using software like SHELX or OLEX2 to resolve bond angles, torsion strains, and hydrogen-bonding networks .
  • Compare with DFT calculations (e.g., Gaussian 09) to correlate experimental and theoretical geometries .

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